molecular formula C18H18O4 B14335586 2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone CAS No. 96493-78-6

2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone

Cat. No.: B14335586
CAS No.: 96493-78-6
M. Wt: 298.3 g/mol
InChI Key: PWXFRCSNIOVIGA-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone is a complex organic compound with a unique structure that includes multiple methyl groups and a tetrone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate is then subjected to further cyclization and functionalization to introduce the tetramethyl groups and the tetrone core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the tetrone core, leading to the formation of hydroquinone derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and prevent oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone include:

    2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used in various chemical reactions.

    2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone used as a ligand in coordination chemistry.

    2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: A cyclic siloxane used in the synthesis of advanced materials.

Uniqueness

What sets this compound apart is its unique tetrone core and multiple methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

96493-78-6

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

3,3,7,7-tetramethyl-2,6-dihydroanthracene-1,4,5,8-tetrone

InChI

InChI=1S/C18H18O4/c1-17(2)7-13(19)9-6-12-10(5-11(9)15(17)21)14(20)8-18(3,4)16(12)22/h5-6H,7-8H2,1-4H3

InChI Key

PWXFRCSNIOVIGA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=CC3=C(C=C2C1=O)C(=O)CC(C3=O)(C)C)C

Origin of Product

United States

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